2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c18-17(19,20)14-4-5-21-16(23-14)25-9-7-24(8-10-25)11-13-12-26-6-2-1-3-15(26)22-13/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBGUMUOQWTPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic structure that combines imidazo[1,2-a]pyridine and pyrimidine moieties. This unique combination suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 330.3 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various biological activities:
- Kinase Inhibition : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of kinases involved in cancer progression. This compound may similarly inhibit key kinases, thereby interfering with tumor cell proliferation.
- Neuroprotective Effects : The ability to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase suggests potential applications in treating neurodegenerative diseases.
Biological Activity
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits significant cytotoxicity against various cancer cell lines, potentially through kinase inhibition. |
| Anti-inflammatory | May reduce inflammation by modulating signaling pathways related to inflammatory responses. |
| Neuroprotective | Potentially protects neuronal cells by inhibiting neurodegenerative enzymes. |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of this specific structure:
- Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines (MCF7, NCI-H460) . This indicates a strong potential for anticancer applications.
- Kinase Inhibition : Research on related compounds showed effective inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM . Given the structural similarities, it is plausible that our compound may exhibit comparable kinase inhibitory activity.
- Neuroprotective Properties : Compounds with similar scaffolds have shown promise in inhibiting enzymes linked to neurodegeneration (e.g., monoamine oxidase B), suggesting that our compound could also have neuroprotective effects .
Pharmacokinetic Considerations
To evaluate the viability of this compound as a drug candidate, it is essential to assess its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity):
- Absorption : The trifluoromethyl group may enhance absorption due to increased lipophilicity.
- Metabolism : Understanding metabolic pathways will be crucial for predicting bioavailability.
- Toxicity : Preliminary cytotoxicity studies should be conducted to ensure safety profiles.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold can inhibit various kinases involved in cancer progression. Specifically, derivatives have shown efficacy against:
- c-KIT Kinase: This receptor tyrosine kinase is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. The compound's structure suggests it may act as an inhibitor of c-KIT mutations, offering potential therapeutic avenues for resistant cancer forms .
- Kinase Inhibition: The unique combination of piperazine and pyrimidine rings may enhance selectivity against specific kinases, making this compound a candidate for targeted cancer therapies .
Neurodegenerative Diseases
The ability of imidazo[1,2-a]pyridine derivatives to inhibit enzymes like monoamine oxidase B (MAO-B) positions this compound as a potential treatment for neurodegenerative conditions such as Parkinson's disease. Its dual action on kinases and neuroprotective pathways could lead to novel therapeutic strategies .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects in various preclinical models. The mechanism often involves modulation of inflammatory pathways mediated by specific kinases, suggesting that this compound may also possess similar properties .
Synthetic Methodologies
The synthesis of 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can be achieved through several routes:
- Nucleophilic Substitution Reactions: Utilizing the piperazine ring as a nucleophile to form the central link with the imidazo[1,2-a]pyridine moiety.
- Cyclization Reactions: These reactions can be employed to construct the pyrimidine framework while incorporating the trifluoromethyl group at specific positions .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Comparison with Similar Compounds
Key Structural Variations
Piperazine Substituents :
- The target compound’s piperazine is substituted with an imidazopyridine-methyl group, enabling dual heterocyclic interactions. In contrast, analogs like D1 use 4-fluorophenylpiperazine for enhanced lipophilicity and target binding.
- The fluorobenzyl group in ’s compound may improve blood-brain barrier penetration, suggesting CNS applications.
Analog D1 replaces pyrimidine with a hydrazinecarbonyl-pyridine, favoring hydrogen bonding in anti-tubercular targets. ’s compound integrates pyrido[1,2-a]pyrimidin-4-one, a scaffold common in kinase inhibitors like PI3K or mTOR inhibitors.
Heterocycle Core :
Pharmacological and Physicochemical Insights
- Anti-Tubercular Activity : Carboxamide derivatives (e.g., D1 ) with piperazine linkers and fluorinated aryl groups show improved binding affinities (-8.0 to -9.4 kcal/mol), suggesting the target compound’s trifluoromethylpyrimidine could similarly enhance affinity against bacterial enzymes.
- Kinase Inhibition: Pyrido[1,2-a]pyrimidinone derivatives ( ) highlight the importance of fused pyrimidine systems in ATP-binding site interactions. The target compound’s pyrimidine may mimic this role.
Preparation Methods
[3+2] Cycloaddition with Trifluoroacetonitrile
Weng et al. (2022) developed a scalable [3+2] cycloaddition strategy using pyridinium ylides and trifluoroacetonitrile precursors (2,2,2-trifluoroacetaldehyde O-(aryl)oxime) to yield 2-trifluoromethyl imidazo[1,2-a]pyridines. The reaction proceeds under mild conditions (room temperature to 80°C) with broad substrate scope, achieving yields of 60–85%. Key advantages include operational simplicity and compatibility with functional groups such as halides and electron-donating substituents.
Mechanistic Insight :
Domino A³-Coupling in Micellar Media
An alternative approach employs CuSO₄–ascorbate catalysis in aqueous sodium dodecyl sulfate (SDS) micelles. This one-pot method couples 2-aminopyridines, aldehydes, and alkynes at 50°C, producing 2,3-disubstituted imidazo[1,2-a]pyridines in 70–90% yields. For example, phenylacetylene reacts with 2-aminopyridine and benzaldehyde to form 2-phenylimidazo[1,2-a]pyridine in 87% yield.
Advantages :
-
Green chemistry: Water as solvent, low catalyst loading (10 mol% CuSO₄).
-
Scalability: Demonstrated at 20 mmol scale without yield loss.
The trifluoromethyl group enhances metabolic stability and lipophilicity, making its introduction critical. Two routes are prominent:
Cyclocondensation with Trifluoroacetoacetate
A gram-scale synthesis of 2-trifluoromethylpyrimido[1,2-b]indazol-4(1H)-ones involves cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate in MeOH/H₃PO₄. While optimized for indazole derivatives, this method can be adapted for pyrimidines by substituting 2-aminopyrimidines. Yields range from 39–78%, depending on solvent and acid catalyst.
Chlorination and Functionalization
A patent by CN111533699A describes synthesizing 2-(trifluoromethyl)pyrimidine-5-ol via iodization and Sonogashira coupling. Adapting this route:
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Diazotization and iodization : Convert aminopyrimidine to iodo intermediate.
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Sonogashira coupling : Introduce alkynes for further functionalization.
-
Chlorination : Treat with POCl₃ to generate 4-chloro-2-trifluoromethylpyrimidine, a reactive intermediate for nucleophilic substitution.
Optimization and Challenges
Yield and Scalability Comparison
Q & A
Q. Basic
- X-ray crystallography : Resolves bond angles and stereochemistry of the imidazo-pyrimidine core and piperazine linkage .
- NMR : H/C NMR confirms proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in F NMR) and piperazine methylene protons (δ 2.5–3.5 ppm) .
Advanced : - DFT calculations : Validate spectroscopic data by simulating NMR chemical shifts and comparing with experimental results .
What pharmacological targets are associated with this compound, and how are activity assays designed?
Basic
The imidazo[1,2-a]pyrimidine scaffold is linked to DPP-IV inhibition (antidiabetic potential) and anxiolytic/neuroleptic activity. Piperazine modifications modulate receptor selectivity .
Assay Design :
- Enzyme inhibition : Use fluorogenic substrates (e.g., Gly-Pro-AMC) for DPP-IV, measuring fluorescence increase at λex/λem = 380/460 nm .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) to prioritize lead candidates .
How can computational modeling guide the design of derivatives with improved activity?
Q. Advanced
- Reaction path search : Quantum mechanical (QM) methods (e.g., DFT) predict transition states and intermediates for piperazine functionalization, reducing trial-and-error synthesis .
- Molecular docking : Simulate binding to DPP-IV (PDB: 4A5S) to prioritize substituents (e.g., trifluoromethyl enhances hydrophobic interactions) .
What strategies are used in structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Piperazine modifications : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding .
- Trifluoromethyl analogs : Synthesize -CF3, -OCF3, or -SCF3 derivatives to compare metabolic stability and lipophilicity (LogP) .
How are impurities and degradation products characterized during synthesis?
Q. Basic
- HPLC-MS : Monitor reaction progress using C18 columns (ACN/water gradient) and ESI-MS to detect byproducts (e.g., dehalogenated intermediates) .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic cleavage of the piperazine linkage .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Orthogonal assays : Confirm DPP-IV inhibition via both enzymatic and cellular readouts to rule out assay-specific artifacts .
- Meta-analysis : Cross-reference IC50 values with structural analogs (e.g., imidazo[1,2-a]pyridine vs. pyridazine derivatives) to identify scaffold-specific trends .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL at pH 7.4) .
- Prodrugs : Introduce phosphate esters at the pyrimidine 2-position, cleaved in vivo by phosphatases .
What considerations are critical for in vivo pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
